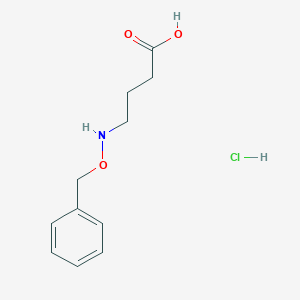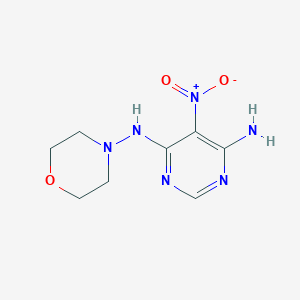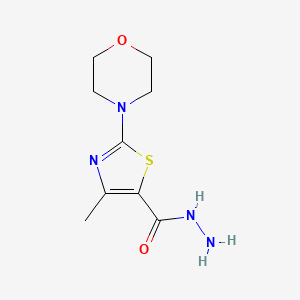
4-(Phenylmethoxyamino)butanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylmethoxyamino)butanoic acid;hydrochloride, also known as fenamates, is a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are widely used for their analgesic and anti-inflammatory effects. Fenamates are derived from the chemical structure of fenamic acid and are characterized by the presence of a phenylmethoxy group attached to the amino butyric acid moiety.
作用机制
The mechanism of action of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation. Fenamates inhibit COX enzymes by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. Fenamates also inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and physiological effects
Fenamates have several biochemical and physiological effects, including analgesic, anti-inflammatory, and cytotoxic effects. Fenamates inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation. Fenamates also inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound exhibit potent cytotoxic effects against cancer cells by inducing apoptosis through the activation of caspase-dependent pathways.
实验室实验的优点和局限性
Fenamates have several advantages and limitations for lab experiments. The advantages of 4-(Phenylmethoxyamino)butanoic acid;hydrochloride include their potent analgesic, anti-inflammatory, and cytotoxic effects, which make them useful for studying the pathogenesis of various diseases. The limitations of this compound include their potential toxicity and side effects, which can affect the accuracy of experimental results. Moreover, this compound are not suitable for studying the pharmacokinetics and pharmacodynamics of NSAIDs, as they have a different chemical structure and mechanism of action compared to other NSAIDs.
未来方向
There are several future directions for the research on 4-(Phenylmethoxyamino)butanoic acid;hydrochloride. One direction is to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and pain. Another direction is to develop novel fenamate derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Moreover, future research should focus on elucidating the molecular mechanisms of action of this compound, which will provide insights into their therapeutic potential and limitations. Finally, future studies should investigate the pharmacokinetics and pharmacodynamics of this compound, which will facilitate the development of new NSAIDs with improved efficacy and safety.
合成方法
Fenamates can be synthesized by several methods, including the reaction of phenylmethoxyamine with butyric acid, the reaction of phenylmethoxyamine with butyric anhydride, and the reaction of phenylmethoxyamine with butyryl chloride. The most common method for synthesizing 4-(Phenylmethoxyamino)butanoic acid;hydrochloride is the reaction of phenylmethoxyamine with butyric acid in the presence of a catalyst such as sulfuric acid.
科学研究应用
Fenamates have been extensively studied for their potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have shown that 4-(Phenylmethoxyamino)butanoic acid;hydrochloride exhibit potent cytotoxic effects against cancer cells and can induce apoptosis through the activation of caspase-dependent pathways. Fenamates have also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, this compound have been reported to have analgesic effects by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that cause pain and inflammation.
属性
IUPAC Name |
4-(phenylmethoxyamino)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c13-11(14)7-4-8-12-15-9-10-5-2-1-3-6-10;/h1-3,5-6,12H,4,7-9H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOATWOHCTHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2419362.png)
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419363.png)

![N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2419367.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2419372.png)
![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)
![3-(2-methoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419374.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)


